molecular formula C9H6N2 B3101063 3-ethynyl-1H-indazole CAS No. 1383705-71-2

3-ethynyl-1H-indazole

Numéro de catalogue B3101063
Numéro CAS: 1383705-71-2
Poids moléculaire: 142.16 g/mol
Clé InChI: STLQPRMPQKRVMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethynyl-1H-indazole is a compound that has been synthesized and evaluated in both biochemical and cell-based assays as potential kinase inhibitors . It has been found to exhibit low micromolar inhibition against critical components of the PI3K pathway, targeting PI3K, PDK1, and mTOR kinases .


Synthesis Analysis

A new series of 3-ethynyl-1H-indazoles has been synthesized . The synthesis involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-ethynyl-1H-indazole has been analyzed through computational modeling and structure-activity relationship studies . This analysis reveals a possible novel mode for PI3K inhibition, resulting in a PI3Kα isoform-specific compound .


Chemical Reactions Analysis

3-Ethynyl-1H-indazole has been evaluated in both biochemical and cell-based assays as potential kinase inhibitors . It has shown low micromolar inhibition against critical components of the PI3K pathway, targeting PI3K, PDK1, and mTOR kinases .

Applications De Recherche Scientifique

Anticancer Applications

Indazole derivatives, including 3-ethynyl-1H-indazole, have shown promising results in the field of cancer research . For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

Antihypertensive Applications

Indazole-containing heterocyclic compounds have been found to have antihypertensive properties . This suggests that 3-ethynyl-1H-indazole could potentially be used in the development of new antihypertensive drugs.

Antidepressant Applications

Indazole compounds have also been used in the development of antidepressant drugs . The unique structure of 3-ethynyl-1H-indazole could potentially enhance the efficacy of these drugs.

Anti-inflammatory Applications

The anti-inflammatory properties of indazole compounds make them useful in the treatment of various inflammatory diseases . Therefore, 3-ethynyl-1H-indazole could be used to develop new anti-inflammatory drugs.

Antibacterial Applications

Indazole compounds have been found to have antibacterial properties . This suggests that 3-ethynyl-1H-indazole could be used in the development of new antibacterial drugs.

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This suggests that 3-ethynyl-1H-indazole could be used in the development of new treatments for respiratory diseases.

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . This suggests that 3-ethynyl-1H-indazole could potentially be used in the development of new HIV protease inhibitors.

Serotonin Receptor Antagonists

Indazole fragments have been used in the development of serotonin receptor antagonists . This suggests that 3-ethynyl-1H-indazole could potentially enhance the efficacy of these drugs.

Mécanisme D'action

Target of Action

3-Ethynyl-1H-indazole primarily targets critical components of the Phosphatidylinositol 3-kinase (PI3K) pathway , including PI3K , PDK1 , and mTOR kinases . These kinases play a crucial role in regulating cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them significant targets for cancer treatment .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the PI3K pathway . This inhibition is achieved through a possible novel mode for PI3K inhibition, resulting in a PI3Kα isoform-specific compound . By targeting the most oncogenic mutant isoform of PI3K, the compound displays antiproliferative activity .

Biochemical Pathways

The PI3K pathway, which is affected by 3-Ethynyl-1H-indazole, is a critical signaling pathway in cells. When this pathway is inhibited, it leads to a decrease in cell proliferation and survival, particularly in cancer cells where this pathway is often overactive . The downstream effects of this inhibition include reduced cell growth and proliferation, and increased cell death .

Result of Action

The primary result of 3-Ethynyl-1H-indazole’s action is its antiproliferative activity, particularly in cancer cells . By inhibiting key components of the PI3K pathway, the compound can reduce cell growth and proliferation, leading to increased cell death . This makes it a potential candidate for the development of new anticancer drugs .

Action Environment

The action, efficacy, and stability of 3-Ethynyl-1H-indazole can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s important to note that factors such as pH, temperature, and the presence of other molecules can impact the activity of many drugs

Orientations Futures

The future directions for 3-ethynyl-1H-indazole involve further exploration of its potential as a kinase inhibitor . Due to its favorable physicochemical, in vitro ADME, and drug-like properties, it is proposed that this novel ATP mimetic scaffold could prove useful in deriving novel selecting and multikinase inhibitors for clinical use .

Propriétés

IUPAC Name

3-ethynyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h1,3-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLQPRMPQKRVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CC=CC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethynyl-1H-indazole

CAS RN

1383705-71-2
Record name 3-ethynyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethynyl-1H-indazole
Reactant of Route 2
3-ethynyl-1H-indazole
Reactant of Route 3
3-ethynyl-1H-indazole
Reactant of Route 4
3-ethynyl-1H-indazole
Reactant of Route 5
3-ethynyl-1H-indazole
Reactant of Route 6
3-ethynyl-1H-indazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.